1-Amino-3-(2-bromophenyl)piperidin-2-one

Cross-coupling C–N bond formation Bromide selectivity

1-Amino-3-(2-bromophenyl)piperidin-2-one (C₁₁H₁₃BrN₂O; MW 269.14 g/mol) is a heterobifunctional piperidin-2-one building block bearing a nucleophilic N1-amino group and a C3-(2-bromophenyl) substituent that enables transition-metal-catalyzed cross-coupling and halogen-bond-directed recognition. The ortho-bromoaryl motif imparts higher lipophilicity (XLogP ~2.3) and greater steric bulk than the corresponding chloro or des-halo analogs, making it a privileged scaffold for fragment-based lead discovery and late-stage diversification.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B8377661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(2-bromophenyl)piperidin-2-one
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)N)C2=CC=CC=C2Br
InChIInChI=1S/C11H13BrN2O/c12-10-6-2-1-4-8(10)9-5-3-7-14(13)11(9)15/h1-2,4,6,9H,3,5,7,13H2
InChIKeyJUQWNNZERBPWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(2-bromophenyl)piperidin-2-one for Targeted Medicinal Chemistry: Core Identity and Procurement Baseline


1-Amino-3-(2-bromophenyl)piperidin-2-one (C₁₁H₁₃BrN₂O; MW 269.14 g/mol) is a heterobifunctional piperidin-2-one building block bearing a nucleophilic N1-amino group and a C3-(2-bromophenyl) substituent that enables transition-metal-catalyzed cross-coupling and halogen-bond-directed recognition [1]. The ortho-bromoaryl motif imparts higher lipophilicity (XLogP ~2.3) and greater steric bulk than the corresponding chloro or des-halo analogs, making it a privileged scaffold for fragment-based lead discovery and late-stage diversification . The compound is typically supplied at ≥95% purity and is classified for research use only [1].

Why 1-Amino-3-(2-bromophenyl)piperidin-2-one Cannot Be Interchanged With Other Piperidinone Building Blocks


The 1-amino-3-(2-bromophenyl)piperidin-2-one scaffold cannot be generically substituted because the ortho-bromine atom serves as both a heavy atom for X-ray phasing and a reactive handle for chemoselective C–C, C–N, and C–O bond formation that is kinetically distinct from chloro or iodo analogs [1]. Replacement with the des-bromo phenyl analog (1-amino-3-phenylpiperidin-2-one, MW 190.24 g/mol) abolishes halogen-bonding capacity and reduces lipophilicity by ~1.5 log units, altering membrane permeability and target binding . Moving the bromine to the para position (1-amino-3-(4-bromophenyl)piperidin-2-one) changes the dipole moment and steric profile, which can reverse stereoselectivity in receptor binding . Even the seemingly minor omission of the N1-amino group (3-(2-bromophenyl)piperidin-2-one) removes the hydrazine-like nucleophilic site required for forming hydrazones, semicarbazones, and fused heterocycles, fundamentally limiting downstream synthetic utility [1].

1-Amino-3-(2-bromophenyl)piperidin-2-one: Comparator-Anchored Evidence for Differentiated Procurement


Ortho-Bromo Substituent Provides a 250× Leaving-Group Reactivity Advantage Over Chloro in Pd-Catalyzed Amination

In Pd-catalyzed Buchwald-Hartwig amination, the C(sp²)–Br bond of 1-amino-3-(2-bromophenyl)piperidin-2-one undergoes oxidative addition approximately 250-fold faster than the analogous C(sp²)–Cl bond of 1-amino-3-(2-chlorophenyl)piperidin-2-one, based on established relative reactivity scales for aryl halides with Pd(0) catalysts [1]. This differential reactivity allows chemoselective functionalization at the bromine site in the presence of chloride substituents elsewhere in the molecule, a key advantage in convergent synthetic strategies.

Cross-coupling C–N bond formation Bromide selectivity

Ortho-Bromophenyl Group Increases Lipophilicity by 0.8–1.0 Log Units Relative to Chlorophenyl and by 1.5 Log Units Relative to Unsubstituted Phenyl

The computed XLogP for 1-amino-3-(2-bromophenyl)piperidin-2-one is approximately 2.3, compared with ~1.5 for the 2-chloro analog and ~0.8 for the unsubstituted 3-phenyl analog [1]. This increase of 0.8 and 1.5 log units, respectively, translates to a 6- to 30-fold higher predicted membrane permeability based on the logarithmic relationship between logP and passive diffusion rate.

Lipophilicity ADME Halogen bonding

Bromine Heavy Atom Enables Direct Experimental Phasing in Protein-Ligand Co-Crystallography Without Selenium Incorporation

The bromine atom in 1-amino-3-(2-bromophenyl)piperidin-2-one exhibits a significant anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα wavelength, λ = 1.5418 Å), which is adequate for SAD/MAD phasing of protein-ligand complexes [1]. In contrast, the corresponding chloro analog (f'' ≈ 0.28 e⁻) and fluoro analog (f'' ≈ 0.017 e⁻) provide insufficient anomalous signal for reliable experimental phasing, often requiring additional selenomethionine labeling of the protein target. This makes the bromo compound uniquely valuable for unambiguous electron density assignment of ligand pose and binding mode in fragment-based drug discovery campaigns.

Structural biology X-ray crystallography Anomalous scattering

Dual Functional Group Architecture (N1-NH₂ + C3-C₆H₄Br-ortho) Uniquely Supports Two Orthogonal Diversification Pathways in a Single Synthetic Operation

The simultaneous presence of a primary N1-amino group and a C3-ortho-bromophenyl substituent in the target compound enables two fully orthogonal reactions—hydrazone/amide formation at N1 and Pd-catalyzed cross-coupling at C(sp²)–Br—to be performed sequentially in one pot without protecting group manipulation [1]. The N1-unsubstituted analog 3-(2-bromophenyl)piperidin-2-one (MW 254.12 g/mol) lacks this N-nucleophile and can only undergo C3 diversification. Conversely, the bromine-free analog 1-amino-3-phenylpiperidin-2-one (MW 190.24 g/mol) omits the cross-coupling handle. Only the target compound furnishes both reactive centers, enabling the rapid construction of >100-compound libraries from a single advanced intermediate.

Diversification Hydrazone chemistry Sequential functionalization

Target Compound Exhibits Moderately Higher Aqueous Stability Than the Corresponding 2-Iodophenyl Analog Under Basic Conditions

Under mildly basic aqueous conditions (pH 8.5, 25 °C), aryl bromides undergo hydrolytic dehalogenation at rates approximately 50–100× slower than aryl iodides, based on established structure-reactivity relationships for nucleophilic aromatic substitution [1]. While the 2-iodophenyl analog would offer even faster cross-coupling kinetics, its propensity for premature deiodination in protic solvent mixtures limits its shelf-life and on-bench reliability. The 2-bromophenyl substitution therefore provides an optimal balance between sufficient oxidative addition reactivity for Pd catalysis and adequate hydrolytic stability for routine laboratory handling and long-term storage.

Chemical stability Aryl halide lability Storage

Procurement-Guiding Application Scenarios for 1-Amino-3-(2-bromophenyl)piperidin-2-one


Fragment-Based Lead Discovery Requiring Immediate Anomalous Scattering for Ligand Soaking

In fragment screening campaigns where rapid crystallographic hit confirmation is critical, selecting 1-amino-3-(2-bromophenyl)piperidin-2-one over the des-halo or chloro analogs eliminates the need for protein SeMet labeling. The bromine anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) provides unambiguous electron density for the bound fragment in soaking experiments, accelerating the fragment-to-lead transition by 2–4 weeks [1].

Parallel Library Synthesis Requiring Orthogonal N1- and C3-Functionalization

Medicinal chemistry groups building focused libraries benefit from the compound's dual reactive handles: the N1-amino group can condense with diverse aldehydes to form hydrazone libraries, while the C3-bromine undergoes parallel Suzuki couplings with aryl boronic acids. This two-dimensional diversification from a single precursor generates compound arrays of size n × m, maximizing chemical space exploration with minimal synthetic effort [2].

CNS-Targeted Probe Development Requiring Enhanced Brain Penetration

The elevated lipophilicity (XLogP ≈ 2.3) of the 2-bromophenyl substituent, compared with the chloro (XLogP ≈ 1.5) or unsubstituted (XLogP ≈ 0.8) analogs, improves predicted passive BBB permeability by 6- to 30-fold. This makes the target compound the preferred core for CNS-penetrant chemical probes and PET tracer precursors where achieving adequate brain exposure is a known attrition point for less lipophilic piperidinone series [3].

Synthetic Methodology Development Leveraging Chemoselective C–Br Activation

For academic and industrial process chemistry groups developing new Pd- or Cu-catalyzed methodologies, the compound serves as a standardized substrate for benchmarking chemoselectivity. The ~250-fold rate advantage of C–Br over C–Cl oxidative addition enables demonstration of catalyst selectivity in the presence of competing chloride substituents, a common challenge in pharmaceutical intermediate synthesis [4].

Quote Request

Request a Quote for 1-Amino-3-(2-bromophenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.